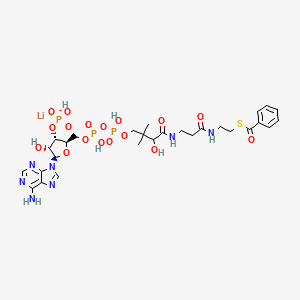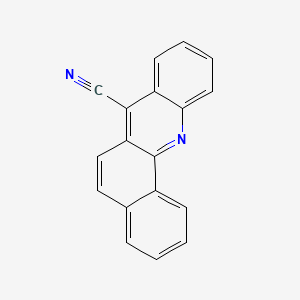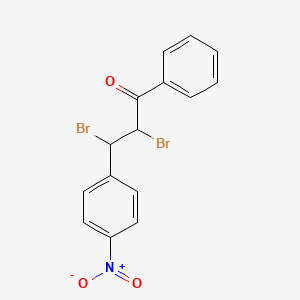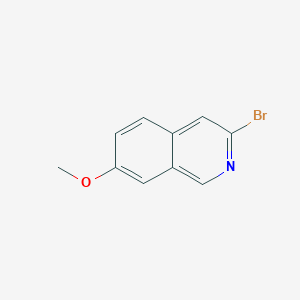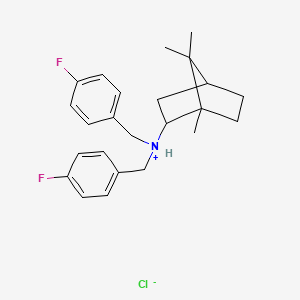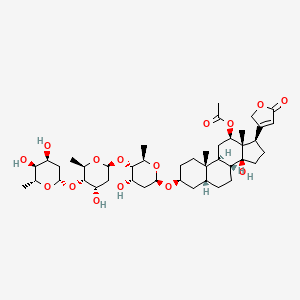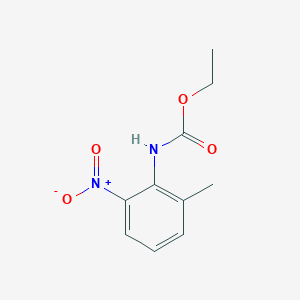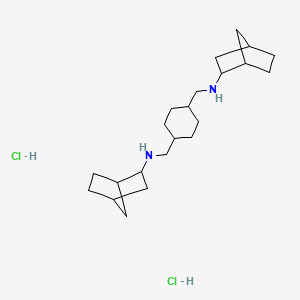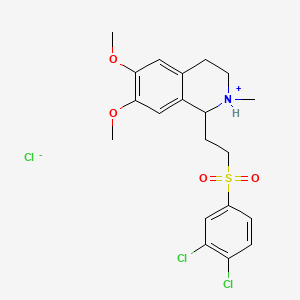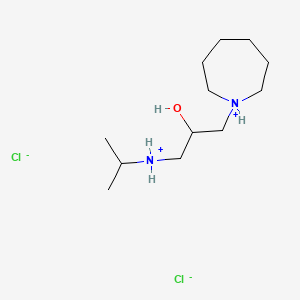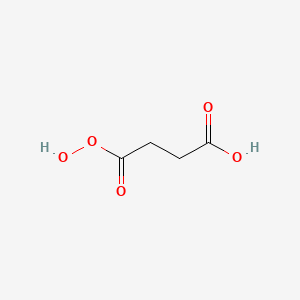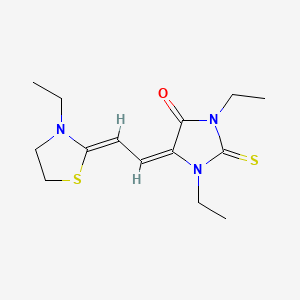
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride typically involves the chloromethylation of 3,4-dihydroisoquinoline. This can be achieved through the reaction of 3,4-dihydroisoquinoline with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression, ultimately influencing cellular behavior.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3,4-dihydroisoquinoline: Similar in structure but lacks the chloromethyl group, resulting in different reactivity and applications.
3,4-Dihydroisoquinoline: The parent compound without any substituents, used as a starting material for various derivatives.
1-(Bromomethyl)-3,4-dihydroisoquinoline: Similar to the chloromethyl derivative but with a bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Eigenschaften
Molekularformel |
C10H11Cl2N |
|---|---|
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
1-(chloromethyl)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-4H,5-7H2;1H |
InChI-Schlüssel |
CRWLEVZLMGCEGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C2=CC=CC=C21)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


